molecular formula C17H16F3N5S2 B2722995 4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868222-63-3

4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2722995
CAS No.: 868222-63-3
M. Wt: 411.47
InChI Key: NGTZNDUTYZMBQF-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a triazole ring attached to a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of green solvents, recycling of reagents, and minimization of waste .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine or triazole rings .

Scientific Research Applications

4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,6-dimethyl-2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethylphenyl group enhances its lipophilicity and potential biological activity, while the triazole ring provides additional sites for chemical modification and interaction with molecular targets .

Properties

IUPAC Name

4,6-dimethyl-2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5S2/c1-10-7-11(2)22-15(21-10)27-9-14-23-24-16(26-3)25(14)13-6-4-5-12(8-13)17(18,19)20/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTZNDUTYZMBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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